4-(4-Methoxy-2-methylphenyl)picolinic acid
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Overview
Description
4-(4-Methoxy-2-methylphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, which is attached to the picolinic acid moiety.
Preparation Methods
The synthesis of 4-(4-Methoxy-2-methylphenyl)picolinic acid typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a condensation reaction followed by oxidation to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4-Methoxy-2-methylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Scientific Research Applications
4-(4-Methoxy-2-methylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and coordination compounds.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-2-methylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biological systems where it can modulate the activity of metalloenzymes and influence various biochemical pathways .
Comparison with Similar Compounds
4-(4-Methoxy-2-methylphenyl)picolinic acid can be compared with other similar compounds such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic acid: Another isomer with the carboxylic acid group at the 4-position.
These compounds share similar chemical properties but differ in their biological activities and applications. The presence of the methoxy and methyl groups in this compound imparts unique chemical reactivity and potential biological effects, distinguishing it from its analogs .
Properties
IUPAC Name |
4-(4-methoxy-2-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-11(18-2)3-4-12(9)10-5-6-15-13(8-10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTZLLNYYJQJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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